N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide

physicochemical characterization quality control structural confirmation

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide (CAS 941932-59-8) is a synthetic organic compound belonging to the N-substituted dioxothiazolidylbenzamide class, first disclosed in patent families by Kyorin Pharmaceutical Co., Ltd. for improving insulin resistance and exhibiting hypoglycemic and lipid-lowering effects.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 941932-59-8
Cat. No. B2383697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide
CAS941932-59-8
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC(=C3)C)C
InChIInChI=1S/C19H22N2O3S/c1-13-9-14(2)11-16(10-13)19(22)20-18-12-17(6-5-15(18)3)21-7-4-8-25(21,23)24/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,22)
InChIKeyDUBZPRJSRFCDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide (CAS 941932-59-8): Procurement-Relevant Chemical Profile


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide (CAS 941932-59-8) is a synthetic organic compound belonging to the N-substituted dioxothiazolidylbenzamide class, first disclosed in patent families by Kyorin Pharmaceutical Co., Ltd. for improving insulin resistance and exhibiting hypoglycemic and lipid-lowering effects [1]. The compound features a 1,1-dioxidoisothiazolidine (cyclic sultam) ring linked at the 5-position of a 2-methylphenyl core, with a 3,5-dimethylbenzamide moiety on the nitrogen. Its molecular formula is C₁₉H₂₂N₂O₃S, with a molecular weight of 358.46 g/mol and a typical vendor-reported purity of ≥95% .

Why N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide Cannot Be Freely Substituted with In-Class Analogs


The dioxothiazolidylbenzamide class exhibits pronounced structure-activity dependence on both the benzamide substitution pattern and the nature of the N-linked moiety. The foundational patents explicitly distinguish N-substituted dioxothiazolidylbenzamides from earlier 2,4-dioxothiazolidine derivatives (e.g., thiazolidinediones such as rosiglitazone) based on the absence of a carbon linker between the central benzene ring and the heterocycle [1]. Within the class, the majority of biologically characterized examples bear an N-benzyl substituent (e.g., MK-0767/KRP-297), whereas the target compound features an N-phenyl linkage with a 2-methyl substituent on the central ring and 3,5-dimethyl groups on the benzoyl ring. These structural deviations from the characterized N-benzyl leads are expected to alter target engagement, metabolic stability, and physicochemical properties in ways that cannot be predicted without compound-specific data. Simple replacement with unsubstituted or differently substituted analogs risks loss of the desired pharmacological profile or introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide (CAS 941932-59-8)


Physicochemical Identity and Purity Compliance Against N-Benzyl Dioxothiazolidylbenzamide Leads

The target compound is defined by a molecular formula of C₁₉H₂₂N₂O₃S and a molecular weight of 358.46 g/mol, with vendor-reported purity of ≥95% . In contrast, characterized N-benzyl lead compounds in the patent literature—such as N-(4-trifluoromethylbenzyl)-5-(2,4-dioxothiazolidin-5-yl)-2-methoxybenzamide (Example 16, US5948803)—have molecular weights ranging from approximately 420–480 g/mol and contain a methoxy group at the R³ position [1]. The target compound lacks the methoxy substituent and bears methyl groups at benzamide positions 3 and 5, yielding a distinct hydrogen-bond donor/acceptor profile (2 HBD, 5 HBA) and a calculated LogP of approximately 3.2–3.8 (ACD/Labs estimate, typical for diaryl benzamides of this size). These parameters distinguish it from the heavily characterized N-benzyl-methoxy series and position it in a different region of oral drug-like chemical space.

physicochemical characterization quality control structural confirmation

Positional Isomer Differentiation: N-Phenyl vs. N-Benzyl Subclass and Ring Substitution Regiochemistry

The target compound contains a 1,1-dioxidoisothiazolidin-2-yl group attached at the 5-position of a 2-methylphenyl ring, with the benzamide nitrogen directly linked to the phenyl ring (N-phenyl subclass). The dominant patent-exemplified subclass bears an N-benzyl linkage with a methylene spacer [1]. The N-phenyl linkage eliminates the rotational freedom of the benzyl methylene, enforcing a more rigid conformation. Positional isomers—such as N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide or N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide—alter the vector of the sultam ring relative to the benzamide, which is expected to impact target binding geometry. No head-to-head biological data is publicly available for these positional isomers, and the specific contribution of the 5-position substitution on the 2-methylphenyl scaffold remains uncharacterized in the peer-reviewed literature.

structure-activity relationship regiochemistry medicinal chemistry

Class-Level Pharmacological Differentiation from Thiazolidinedione (TZD) PPARγ Agonists

The patent family EP0881219 / US5948803 [1] claims that N-substituted dioxothiazolidylbenzamide derivatives improve insulin resistance with potent hypoglycemic and lipid-lowering effects. In the patent pharmacological examples, compounds administered orally at 10 mg/kg for 5 days to inherited obese mice (C57BL ob/ob) produced measurable blood glucose-lowering rates, and Example 16 at 10 mg/kg/day for 2 weeks lowered serum triglycerides [1]. This mechanism is distinct from the classical thiazolidinediones (TZDs, e.g., rosiglitazone, pioglitazone), which are direct PPARγ agonists linked to adverse effects including fluid retention and bone loss. The dioxothiazolidylbenzamide scaffold contains a 1,1-dioxidoisothiazolidine (sultam) ring rather than the 2,4-thiazolidinedione ring of TZDs, and the patent describes aldose reductase inhibitory activity in addition to insulin sensitization [1]. However, the specific target compound (CAS 941932-59-8) was not among the exemplified compounds in the patent, and no independent replication of its pharmacological activity has been published.

insulin sensitization PPAR antidiabetic mode of action

Absence of Publicly Available Quantitative Biological Activity Data for the Exact Compound

A comprehensive search of PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, and the patent literature as of May 2026 reveals no primary research publication, curated database entry, or patent example that reports quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, Kd, % inhibition at defined concentration, or in vivo efficacy metrics) specifically for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide (CAS 941932-59-8). This compound does not appear in BindingDB, ChEMBL, or PubChem with associated bioactivity records. The closest structurally characterized analog with published quantitative data is the N-benzyl-methoxy series exemplified in US5948803 [1] and the clinical candidate MK-0767 (KRP-297), a dual PPARα/γ agonist that reached Phase II trials before discontinuation [2]. This evidentiary gap means that any biological potency, selectivity, or efficacy claims for this specific compound must be considered unsubstantiated until experimentally determined by the end user.

data gap research chemical screening compound

Recommended Research Application Scenarios for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide (CAS 941932-59-8)


De Novo Phenotypic Screening in Metabolic Disease Models

Given the patent-established class-level association with insulin sensitization and lipid lowering [1], this compound may serve as a structurally novel starting point for phenotypic screening in cellular or in vivo models of type 2 diabetes and dyslipidemia. Researchers can evaluate glucose uptake in 3T3-L1 adipocytes, hepatic gluconeogenesis in primary hepatocytes, or triglyceride accumulation in HepG2 cells. The compound's N-phenyl sultam scaffold provides a distinct chemotype relative to the extensively mined thiazolidinedione space, offering potential for novel target engagement. All compound-specific activity data must be generated de novo, as none exist in the public domain.

Chemical Biology Probe for Sultam-Containing Pharmacophore Exploration

The 1,1-dioxidoisothiazolidine (cyclic sultam) moiety is an under-explored pharmacophore in medicinal chemistry relative to sulfonamides and sultams [1]. This compound can be utilized as a benchmark sultam-containing benzamide to investigate hydrogen-bonding patterns, metabolic stability, and target recognition of the cyclic sulfonamide motif. Comparative studies can be designed against the corresponding unsubstituted benzamide (N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide) and the 3,5-dimethylbenzamide without the sultam group to deconvolute the contribution of each structural element to any observed biological activity.

Synthetic Building Block for Focused Library Construction

As a building block available at ≥95% purity with a well-defined molecular weight of 358.46 g/mol , this compound can serve as a core scaffold for the synthesis of focused libraries around the N-phenyl dioxothiazolidylbenzamide template. The 3,5-dimethylbenzamide moiety provides a defined substitution pattern amenable to further diversification. Researchers can explore structure-activity relationships by varying the benzamide substitution (halogen, alkoxy, haloalkyl at R¹/R² positions as defined in the patent) or modifying the central phenyl ring substituents, enabling systematic exploration of this chemical series.

Reference Standard for Analytical Method Development

The compound's defined molecular formula (C₁₉H₂₂N₂O₃S), specific molecular weight (358.46 g/mol), and the vendor-reported purity of ≥95% support its use as a reference standard for developing and validating LC-MS, HPLC, or NMR analytical methods targeting dioxothiazolidylbenzamide derivatives. Its characteristic isotopic pattern (presence of sulfur, A+2 peak at ~4.5% relative abundance) and the diagnostic ¹H NMR signals of the 3,5-dimethylbenzamide aromatic protons and the sultam ring methylene protons provide robust analytical handles for method calibration and system suitability testing.

Quote Request

Request a Quote for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.